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An In-depth Technical Guide to the Mechanism of Action of eCF506

Introduction
eCF506 (also known as NXP900) is a highly potent, selective, and orally bioavailable small-

molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3]

Developed by researchers at the University of Edinburgh, it represents a significant

advancement in the field of kinase inhibition due to its unique mechanism of action.[2] Unlike

traditional ATP-competitive inhibitors, eCF506 targets the native, inactive conformation of SRC,

leading to a dual blockade of both its enzymatic and scaffolding functions.[4][5] This novel

approach has demonstrated increased antitumor efficacy and better tolerability in preclinical

models compared to existing SRC/ABL inhibitors, making eCF506 a promising therapeutic

candidate for SRC-associated disorders, including various solid malignancies like breast, colon,

and ovarian cancers.[2][3][4]

Core Mechanism of Action: Conformation-Selective
Inhibition
The primary mechanism of action of eCF506 is its ability to bind to and stabilize the inactive

"closed" conformation of the SRC kinase.[1][2] Most SRC inhibitors function by competing with

ATP in the active site of the enzyme, which only blocks its catalytic activity.[2][6] In contrast,

eCF506 locks SRC into its naturally suppressed state.[4][5] This has two profound

consequences:
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Inhibition of Kinase Activity: By stabilizing the inactive conformation, eCF506 prevents the

kinase from adopting the active state required for ATP binding and substrate

phosphorylation. This leads to potent inhibition of SRC's enzymatic function, as evidenced by

the reduction of SRC autophosphorylation at tyrosine 419 (pY419) and the phosphorylation

of its downstream partners.[1][4]

Inhibition of Scaffolding Function: Beyond enzymatic inhibition, locking the inactive

conformation prevents SRC from physically interacting with its binding partners.[2][4] A

critical interaction disrupted by eCF506 is the formation of the SRC-Focal Adhesion Kinase

(FAK) complex.[4][5] This disruption of SRC's scaffolding role is a key differentiator from

other inhibitors and contributes significantly to its enhanced efficacy.[4][6]

This dual-action mechanism confers greater anticancer properties and improved tolerability.[4]

[5]
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Caption: Comparative mechanism of eCF506 versus standard ATP-competitive inhibitors.

Quantitative Data Summary
The potency and selectivity of eCF506 have been quantified across various assays.
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Table 1: Kinase Inhibition Profile
Target Kinase IC50 Value Selectivity vs. ABL Reference

SRC < 0.5 nM >1000-fold [3][7][8]

YES1 0.47 nM / 2.1 nM - [1]

ABL - >950-fold difference [1]

Table 2: Antiproliferative Activity (GI50 Values in Breast
Cancer Cell Lines)

Cell Line
Cancer
Subtype

eCF506
GI50 (µM)

Dasatinib
GI50 (µM)

Bosutinib
GI50 (µM)

Saracatin
ib GI50
(µM)

Referenc
e

MDA-MB-

231

Triple-

Negative
~0.1 ~0.01 ~0.1 >1 [4]

MCF7 ER+ ~0.1 >1 >1 >1 [4]

BT-549
Triple-

Negative
~0.1 ~0.1 ~1 >1 [4]

HS 578T
Triple-

Negative
~0.1 ~0.1 ~1 >1 [4]

Note: GI50

values are

approximat

ed from

graphical

data

presented

in the

source

literature.

[4]
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Table 3: In Vivo Study Parameters
Parameter Value Species Cancer Model Reference

Oral

Bioavailability
25.3% - - [1]

Max Tolerated

Dose (MTD)
> 200 mg/kg Mouse, Rat - [4]

Effective Oral

Dose
20, 40, 80 mg/kg Mouse

TOV-21G

Ovarian

Xenograft

[8]

Signaling Pathway Inhibition
eCF506 potently inhibits the SRC-FAK signaling axis. In many cancers, SRC is aberrantly

activated and forms a complex with FAK, leading to cell proliferation, migration, and survival.

By preventing this complex formation, eCF506 indirectly reduces FAK autophosphorylation and

downstream signaling.[4] This disruption leads to a G1-phase cell-cycle arrest and potent

antiproliferative effects.[4] Furthermore, SRC/YES1 activity has been shown to crosstalk with

the Hippo signaling pathway by promoting the nuclear localization and stability of the

transcriptional co-activator YAP, a key driver of tumor progression.[8] eCF506 treatment

effectively reduces the nuclear localization of YAP in a dose-dependent manner.[8]

SRC-FAK & Hippo/YAP Signaling

RTK / Integrin SRC

FAK

Scaffolding

SRC-FAK Complex

YAPActivates & Stabilizes
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(e.g., MAPK/ERK)
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Oncogenic
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Formation
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Caption: Signaling pathways inhibited by eCF506.

Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. The

following are summaries of key experimental protocols used to characterize eCF506.

Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex
This assay is used to determine if eCF506 disrupts the physical interaction between SRC and

FAK.[6]

Cell Treatment: MDA-MB-231 cells are treated with eCF506 (e.g., 0.1 µmol/L), a control

inhibitor (e.g., dasatinib), or DMSO for 6 hours.[6]

Lysis: Cells are lysed in a suitable buffer to preserve protein-protein interactions.

Immunoprecipitation: Cell lysates are incubated overnight with magnetic beads

functionalized with an anti-SRC antibody to capture SRC and any bound proteins.[6]

Washing & Elution: Beads are washed to remove non-specific binders, and the protein

complexes are eluted.

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by

Western blot using antibodies against both SRC and FAK to assess the amount of FAK that

was co-precipitated with SRC.[6]

Reverse Phase Protein Array (RPPA)
RPPA is a high-throughput antibody-based technique used to measure the levels of total and

post-translationally modified proteins across numerous samples.[4]

Sample Preparation: Breast cancer cells (e.g., MCF7, MDA-MB-231) are treated with

eCF506 or control compounds.[4] Cells are then lysed, and total protein concentration is

quantified.

Array Printing: Lysates are serially diluted and printed onto nitrocellulose-coated slides.
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Antibody Incubation: Each slide (array) is incubated with a specific primary antibody that

targets a single protein or phosphoprotein, followed by a labeled secondary antibody.

Signal Detection & Quantification: The signal intensity for each spot is captured and

quantified. Normalization is performed to determine the relative abundance of each target

protein across different treatment conditions. This allows for a broad overview of signaling

pathway modulation.[4][9]

Cell Viability / Antiproliferative (GI50) Assay
This assay measures the concentration of a compound required to inhibit cell proliferation by

50% (GI50).

Cell Seeding: 1000-1500 cells are seeded per well in 96-well plates and allowed to adhere

and enter an exponential growth phase (typically 24-48 hours).[10]

Drug Treatment: The culture medium is replaced with fresh medium containing a range of

concentrations of eCF506 or control drugs (e.g., 0.001–10 µmol/L). A DMSO-only control

(e.g., 0.1%) is included.[4][10]

Incubation: Cells are incubated with the compounds for a set period (e.g., 5 days).[4]

Viability Measurement: Cell viability is assessed using a reagent like PrestoBlue or CellTiter-

Glo. The resulting fluorescence or luminescence, which is proportional to the number of

viable cells, is measured.

Data Analysis: Dose-response curves are generated, and GI50 values are calculated.[4]
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Caption: High-level workflow for key experiments characterizing eCF506.

In Vivo Xenograft Studies
These studies assess the antitumor efficacy of eCF506 in a living organism.

Tumor Implantation: Human cancer cells (e.g., TOV-21G) are suspended in Matrigel and

injected subcutaneously into immunocompromised mice (e.g., CD-1 Nude).[8][10]

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., >50 mm³).

[10]
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Treatment Administration: Mice are randomized into groups and treated orally, once daily

(QD), with vehicle control, dasatinib, or eCF506 at various doses (e.g., 20, 40, 80 mg/kg).[8]

Monitoring: Tumor volume and mouse body weight are monitored regularly.

Pharmacodynamic (PD) Analysis: At specific time points after the final dose (e.g., 3 and 24

hours), tumors are excised for analysis (e.g., Western blot or immunohistochemistry) to

confirm target engagement and pathway inhibition (e.g., reduction of phospho-SRC).[1][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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